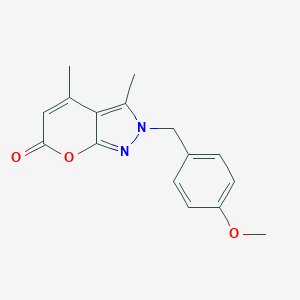
2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one, also known as PDP, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound is known for its unique chemical structure and has been synthesized using various methods.
科学研究应用
2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has been studied for its potential use in various scientific research applications, including as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has been shown to inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has also been shown to protect neurons from oxidative stress and improve cognitive function.
作用机制
The mechanism of action of 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
生化和生理效应
2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of cancer cell proliferation, the protection of neurons from oxidative stress, and the improvement of cognitive function. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has also been shown to have antioxidant and anti-apoptotic effects.
实验室实验的优点和局限性
2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has several advantages for lab experiments, including its synthetic accessibility, its unique chemical structure, and its potential use in various scientific research applications. However, there are also limitations to using 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of other diseases, and the identification of its molecular targets and signaling pathways. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one may also be used as a starting point for the development of new compounds with improved pharmacological properties.
Conclusion:
In conclusion, 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one, or 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has shown promising results in the treatment of various diseases, and further research is needed to fully understand its potential as a therapeutic agent.
合成方法
The synthesis of 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has been achieved using various methods, including a one-pot three-component reaction, a microwave-assisted synthesis, and a solvent-free synthesis. The one-pot three-component reaction involves the reaction of 4-methoxybenzaldehyde, ethyl acetoacetate, and 3,4-dimethylpyrazole in the presence of a catalyst. The microwave-assisted synthesis involves the reaction of 4-methoxybenzaldehyde, ethyl acetoacetate, and 3,4-dimethylpyrazole in the presence of a solvent and a catalyst under microwave irradiation. The solvent-free synthesis involves the reaction of 4-methoxybenzaldehyde, ethyl acetoacetate, and 3,4-dimethylpyrazole in the presence of a catalyst under solvent-free conditions. These methods have been optimized to obtain high yields of 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one.
属性
CAS 编号 |
144092-63-7 |
|---|---|
产品名称 |
2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one |
分子式 |
C16H16N2O3 |
分子量 |
284.31 g/mol |
IUPAC 名称 |
2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C16H16N2O3/c1-10-8-14(19)21-16-15(10)11(2)18(17-16)9-12-4-6-13(20-3)7-5-12/h4-8H,9H2,1-3H3 |
InChI 键 |
JSKLXDBRUMMHQV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=NN(C(=C12)C)CC3=CC=C(C=C3)OC |
规范 SMILES |
CC1=CC(=O)OC2=NN(C(=C12)C)CC3=CC=C(C=C3)OC |
其他 CAS 编号 |
144092-63-7 |
同义词 |
2-(4'-methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one HA 22 HA-22 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4-Diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B139219.png)
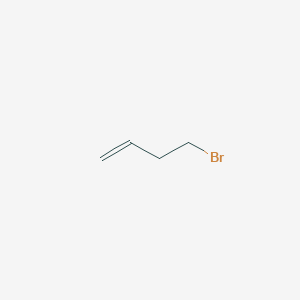
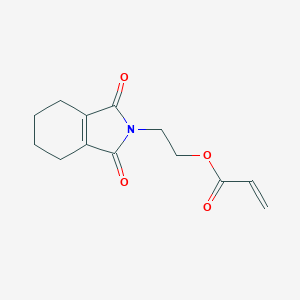
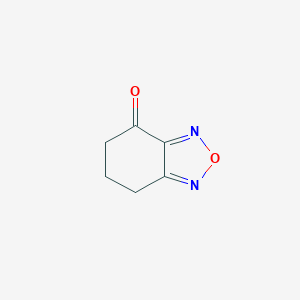
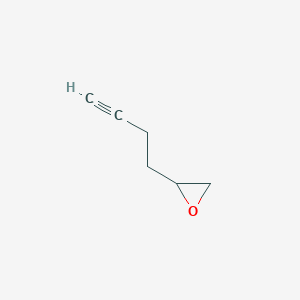
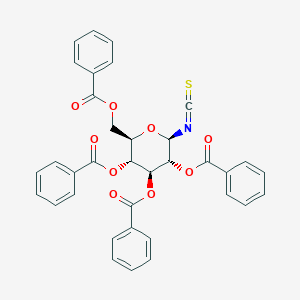
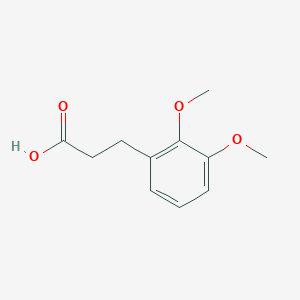
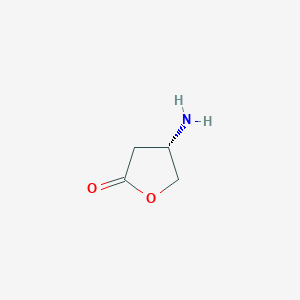
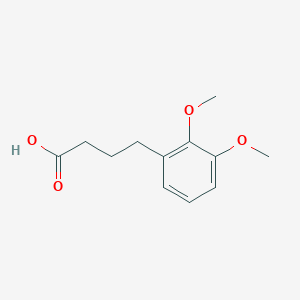
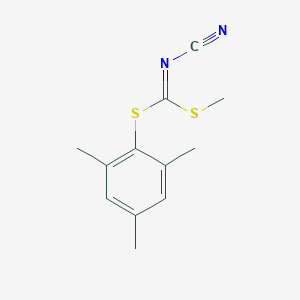
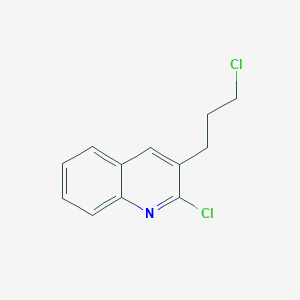
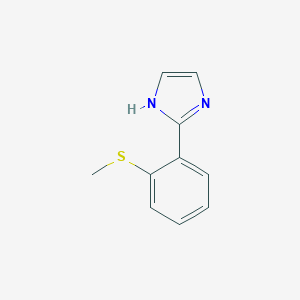
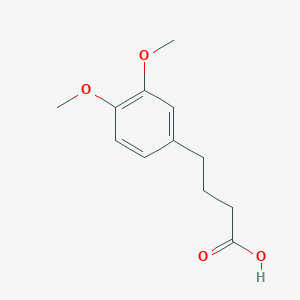
![3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B139256.png)